molecular formula C21H26N2O3 B486332 (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone CAS No. 667892-36-6

(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone

Cat. No.: B486332
CAS No.: 667892-36-6
M. Wt: 354.4g/mol
InChI Key: IQCQQICTLNPLHJ-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is a complex organic compound that features both aromatic and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-(3,5-dimethylphenyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain some of its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups provides a unique electronic environment that can affect its interactions with other molecules.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-11-16(2)13-18(12-15)22-7-9-23(10-8-22)21(24)17-5-6-19(25-3)20(14-17)26-4/h5-6,11-14H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCQQICTLNPLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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